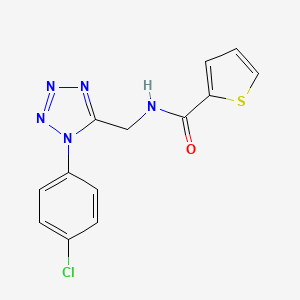
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide" is a novel thiophene derivative that is part of a broader class of compounds with potential pharmacological activities. Thiophene derivatives are known for their diverse biological activities, and the synthesis of new compounds in this class is of significant interest for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves the initial reaction of precursor compounds with various organic reagents. In the case of the related compound 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, it was reacted with different organic reagents to produce a series of novel thiophene derivatives . Another related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was synthesized and characterized, indicating the versatility of methods available for creating thiophene derivatives . Additionally, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved using the Gewald reaction, a method that allows for the introduction of various substituents into the thiophene ring .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis . For instance, the crystal structure of a related compound was determined using X-ray diffraction, which revealed that it crystallizes in the monoclinic space group with specific cell parameters and exhibits both intra and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of Schiff bases from thiophene derivatives, as seen in one study, involves the treatment of the compound with different substituted aryl aldehydes . These reactions expand the chemical diversity of the thiophene derivatives and can significantly impact their pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their structure and the substituents present on the thiophene ring. The detailed synthesis and characterization of these compounds provide insights into their properties, such as solubility, stability, and reactivity . The acute toxicity of the compounds is also assessed to determine their safety profile, which is crucial for any potential therapeutic application .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has indicated that derivatives of thiophene carboxamides exhibit significant antimicrobial activities. For instance, studies on various thiophene-based compounds have shown promising antibacterial and antifungal properties. These compounds were synthesized through various chemical reactions and their structures were elucidated using spectroscopic methods. Their antimicrobial efficacy was tested against a range of microbial strains, showcasing their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011), (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of thiophene-based compounds, exploring their potential in various applications. For example, the synthesis of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylate has been reported. These MOFs demonstrated efficient luminescence sensing capabilities for environmental contaminants, highlighting their potential in environmental monitoring and pollutant detection (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Anticancer Activity
Research into the anticancer activities of thiophene derivatives has yielded positive results. Certain thiophene-2-carboxamide derivatives have been synthesized and tested for their in vitro cytotoxicity against various cancer cell lines. These studies suggest that thiophene derivatives could play a role in developing new anticancer therapies (Atta & Abdel‐Latif, 2021).
Molecular Interaction Studies
Molecular interaction studies of thiophene derivatives with biological targets have been conducted to understand their mechanism of action. For example, the interaction of a thiophene-based antagonist with the CB1 cannabinoid receptor has been explored, providing insights into the compound's potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Mecanismo De Acción
Target of Action
For example, thiazole derivatives have been found to have diverse biological activities .
Action Environment
The environment in which a compound acts can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all impact a compound’s action. Some compounds are designed to be more stable under certain conditions, or to be activated only in specific environments .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c14-9-3-5-10(6-4-9)19-12(16-17-18-19)8-15-13(20)11-2-1-7-21-11/h1-7H,8H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVIPLYHMVDOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)
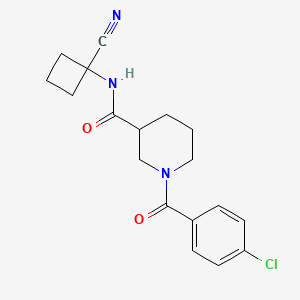

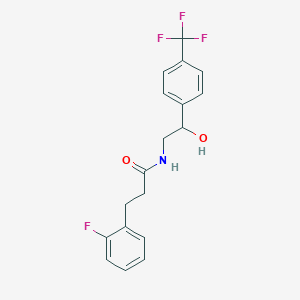
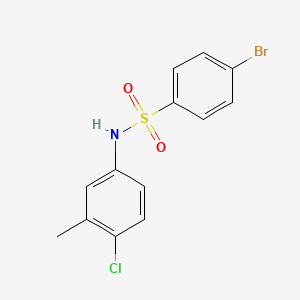
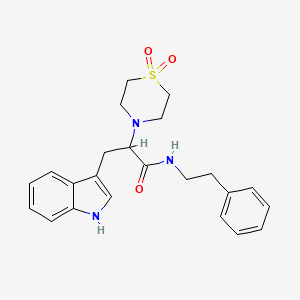
![2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505328.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505329.png)
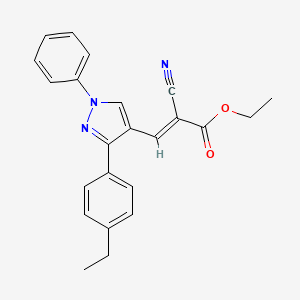
![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)
![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)
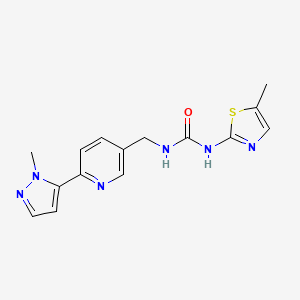
![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)